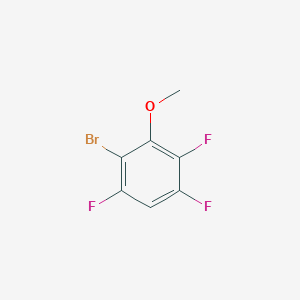

2-Bromo-1,4,5-trifluoro-3-methoxybenzene

Description

Strategic Importance of Polyhalogenated Aryl Systems in Modern Synthesis

Polyhalogenated aromatic compounds are indispensable building blocks in contemporary organic synthesis. The presence of multiple halogen atoms on an aromatic ring offers a versatile toolkit for a range of chemical modifications, including cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions. The capacity for selective functionalization at specific positions on the aromatic core permits the precise construction of intricate target molecules.

The strategic placement of different halogens, such as fluorine and bromine, within a single molecule further amplifies their synthetic value. The differential reactivity of carbon-halogen bonds (e.g., C-Br versus C-F) facilitates regioselective transformations, where one halogen can be selectively manipulated while others remain intact for subsequent reactions. acs.org This orthogonal reactivity is a powerful strategy for streamlining synthetic pathways and accessing novel chemical territories. The reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl > C-F, a trend that is related to their bond dissociation energies. acs.org

Current Challenges and Research Opportunities in the Synthesis and Functionalization of Densely Substituted Fluoroarenes, with Specific Focus on 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

The synthesis of densely substituted fluoroarenes poses a considerable challenge in organic chemistry. rsc.org Introducing multiple fluorine atoms onto an aromatic ring often necessitates harsh reaction conditions and can result in a mixture of regioisomers, making the preparation of specific substitution patterns, such as that in this compound, a complex undertaking. organic-chemistry.org

A primary area of research opportunity lies in the creation of new and efficient synthetic methods for these highly functionalized molecules. rsc.org This includes the investigation of novel fluorinating agents and catalytic systems capable of achieving high regioselectivity under milder conditions. organic-chemistry.org

Furthermore, the selective functionalization of compounds like this compound is an active field of research. Of particular interest is the development of catalytic systems that can selectively activate the C-Br bond in the presence of multiple C-F bonds. This would establish the compound as a versatile building block for synthesizing a broad spectrum of more complex molecules. For example, the bromine atom can act as a handle for introducing various functional groups through established methods like Suzuki, Stille, or Heck cross-coupling reactions, while the fluorine atoms and methoxy (B1213986) group can be utilized to fine-tune the properties of the final product.

The unique electronic and steric characteristics of this compound also make it a valuable substrate for investigating fundamental reaction mechanisms and for discovering new chemical transformations. Insights from such studies could have wide-ranging implications for the synthesis of other complex polyhalogenated aromatic compounds.

Chemical Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 13332-26-8 guidechem.com |

| Molecular Formula | C₇H₄BrF₃O guidechem.com |

| Molecular Weight | 241.007 g/mol guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4,5-trifluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c1-12-7-5(8)3(9)2-4(10)6(7)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXFPJGLPDMXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1Br)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Bromo 1,4,5 Trifluoro 3 Methoxybenzene and Its Precursors

De Novo Synthesis Pathways from Fluorinated Building Blocks

De novo strategies commence with a pre-formed, often commercially available, fluorinated aromatic ring. Subsequent reactions introduce the remaining functional groups in a stepwise manner. The success of this approach hinges on the ability to control the position of each new substituent, guided by the electronic and steric influences of the groups already present.

Regioselective Bromination of 1,4,5-trifluoro-3-methoxybenzene (or analogous precursors) via Electrophilic or Directed Ortho Metalation Strategies

The introduction of a bromine atom onto a fluorinated methoxybenzene precursor is a critical step. The primary challenge is to direct the bromine to the single desired position on a ring that already bears multiple substituents with competing directing effects.

Electrophilic Bromination: Electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring. In the case of a precursor like 1,4,5-trifluoro-3-methoxybenzene, the outcome of the reaction is governed by the combined directing effects of the methoxy (B1213986) and fluorine substituents. The methoxy group (-OCH₃) is a powerful activating, ortho-para directing group, while fluorine atoms are deactivating yet also ortho-para directing. lookchem.combrainly.com In polyfluorinated systems, the strong electron-withdrawing inductive effect of fluorine deactivates the ring towards electrophilic attack. brainly.com However, the activating resonance effect of the methoxy group can overcome this deactivation, enabling the reaction to proceed. The bromine electrophile will be directed to the positions most activated by the methoxy group and least deactivated by the fluorine atoms. For 1,4,5-trifluoro-3-methoxybenzene, the position ortho to the methoxy group (C2) is sterically accessible and electronically activated, making it a viable target for regioselective bromination.

Typical conditions for such reactions involve a bromine source (e.g., Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iodine. lookchem.comresearchgate.net Optimization of the catalyst and reaction conditions is crucial to prevent side reactions and ensure high regioselectivity.

Directed Ortho Metalation (DoM): An alternative and highly regioselective strategy is Directed ortho Metalation (DoM). wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong organolithium base (e.g., n-butyllithium) to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org The methoxy group is a well-established DMG, as its oxygen atom can coordinate the lithium cation, facilitating proton abstraction at an adjacent carbon. baranlab.org Fluorine atoms can also serve as directing groups. researchgate.net In a molecule like 1,4,5-trifluoro-3-methoxybenzene, the methoxy group would strongly direct lithiation to the C2 position. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as liquid bromine (Br₂) or 1,2-dibromotetrafluoroethane, to install the bromine atom with high precision. wikipedia.orgbaranlab.org This method avoids the potential for isomeric mixtures that can arise in electrophilic substitution, offering superior control over the final product's structure. organic-chemistry.org

| Feature | Electrophilic Bromination | Directed Ortho Metalation (DoM) |

| Principle | Substitution of H by Br⁺ on an activated ring. | Deprotonation directed by a functional group, followed by electrophilic quench. |

| Key Reagents | Br₂ with Lewis acid (e.g., FeBr₃). brainly.com | Organolithium base (e.g., n-BuLi), then bromine source (e.g., Br₂). baranlab.org |

| Directing Group | Methoxy (strong ortho, para), Fluoro (ortho, para). lookchem.com | Methoxy (strong ortho), Fluoro (ortho). wikipedia.orgresearchgate.net |

| Regioselectivity | Can be moderate to good; depends on substituent synergy. | Generally very high, dictated by the DMG. organic-chemistry.org |

| Conditions | Typically requires a catalyst. | Cryogenic temperatures (-78 °C) are often necessary. |

Nucleophilic Aromatic Substitution (SNAr) Routes for Methoxy Group Introduction in Highly Fluorinated Systems

Nucleophilic Aromatic Substitution (SNAr) provides a powerful pathway for introducing nucleophiles, such as the methoxy group, onto highly electron-deficient aromatic rings. libretexts.org Polyfluorinated arenes are prime substrates for SNAr because the cumulative, strong inductive electron-withdrawal by multiple fluorine atoms activates the ring for nucleophilic attack. mdpi.comresearchgate.net

To synthesize a precursor for 2-bromo-1,4,5-trifluoro-3-methoxybenzene, one could start with a compound like 1-bromo-2,3,4,5-tetrafluorobenzene. The reaction with a nucleophile like sodium methoxide (B1231860) (NaOCH₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) would lead to the displacement of one of the fluorine atoms. mdpi.com The regioselectivity of the substitution is determined by the stability of the intermediate negative species (a Meisenheimer complex). libretexts.org Substitution typically occurs at the position para to the most electron-withdrawing group or, in this case, para to the bromine atom, which is the most favorable position for stabilizing the anionic intermediate. mdpi.com This would selectively yield 1-bromo-2,4,5-trifluoro-3-methoxybenzene.

Optimization of Catalyst Systems and Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction parameters is essential for maximizing yield and selectivity in any synthetic route.

For Electrophilic Bromination: The choice and concentration of the Lewis acid catalyst are critical. Overly harsh conditions can lead to polysubstitution or degradation. Solvents like dichloromethane (B109758) or carbon tetrachloride are common. google.com

For Directed Ortho Metalation: The choice of organolithium base (n-BuLi, s-BuLi, or t-BuLi) and the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the metalation step. baranlab.org Reaction temperature must be strictly controlled, typically at -78 °C, to prevent decomposition of the organolithium intermediate.

For SNAr: The choice of solvent and base is crucial. Mild bases like potassium carbonate (K₂CO₃) are often sufficient and can improve selectivity. mdpi.com Temperature control is also important; while some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. researchgate.net

Convergent Synthetic Approaches

Convergent syntheses build the target molecule by joining smaller, pre-functionalized fragments. These methods can be more efficient and flexible than linear, de novo pathways, especially for complex targets.

Cross-Coupling Strategies for Constructing the Aromatic Core

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium- and nickel-catalyzed reactions are particularly effective for constructing complex aryl ethers. nih.govnih.gov

A plausible strategy for this compound could involve a Buchwald-Hartwig or Ullmann-type C-O coupling reaction. rsc.orgorganic-chemistry.org For instance, a suitably substituted aryl halide (e.g., 1,2-dibromo-3,4,6-trifluorobenzene) could be coupled with methanol (B129727) or a metal methoxide. Alternatively, a Suzuki or Chan-Lam coupling could join a fluorinated arylboronic acid with a bromo-methoxyphenol derivative. rsc.orgnih.gov The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of these reactions, allowing for the coupling of even challenging, electron-deficient or sterically hindered substrates under relatively mild conditions. nih.govorganic-chemistry.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |

| Buchwald-Hartwig | Aryl Halide | Alcohol/Alkoxide | Palladium/Phosphine Ligand nih.gov | C(aryl)-O |

| Ullmann Condensation | Aryl Halide | Alcohol/Alkoxide | Copper/Ligand rsc.org | C(aryl)-O |

| Suzuki Coupling | Aryl Halide | Arylboronic Acid | Palladium/Phosphine Ligand nih.gov | C(aryl)-C(aryl) |

| Chan-Lam Coupling | Arylboronic Acid | Phenol | Copper/Base rsc.org | C(aryl)-O |

Multi-component Reactions and Cascade Sequences for Complex Aryl Ether Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer remarkable efficiency and atom economy. nih.gov While direct MCRs for this specific target are not prominently documented, the principles can be applied to generate highly functionalized aromatic systems. An MCR could potentially assemble the substituted benzene (B151609) ring from acyclic precursors in a single pot.

Cascade reactions, in which a single trigger event initiates a sequence of intramolecular transformations, provide another sophisticated route to complex molecules. mdpi.com For instance, a cross-coupling reaction could be designed to form an intermediate that spontaneously undergoes a series of cyclizations and rearrangements to yield the final, highly substituted aryl ether core. These advanced strategies, while challenging to design, represent the cutting edge of synthetic efficiency, minimizing purification steps and waste. nih.govmdpi.com

Green Chemistry Principles in Synthetic Design and Implementation

The integration of green chemistry principles into the synthesis of this compound is paramount for developing sustainable chemical processes. This involves a holistic approach that considers the entire lifecycle of the synthesis, from the choice of starting materials to the final product isolation. Key areas of focus include the minimization of solvents and the selection of sustainable reagents.

Solvent Minimization and Sustainable Reagent Selection

The reduction or elimination of hazardous organic solvents is a cornerstone of green chemistry. Traditional chemical syntheses often rely on large volumes of volatile organic compounds (VOCs) that pose environmental and health risks. For the synthesis of halogenated aromatic compounds, research has shifted towards greener alternatives.

Solvent Selection:

The choice of solvent can significantly impact the environmental footprint of a synthesis. Greener solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. For the synthesis of polyhalogenated aromatic ethers, several sustainable solvent options are being explored:

Water: As a benign and abundant solvent, water is an attractive medium for certain reactions. However, the low solubility of many organic compounds in water can be a limitation.

Alcohols: Ethanol and methanol are considered greener solvents due to their lower toxicity compared to many traditional organic solvents and can be produced from renewable feedstocks. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, for instance by grinding solid reactants together, represents the ultimate form of solvent minimization. nih.govacs.orgacs.org This approach can lead to higher reaction rates and simpler product isolation. nih.govacs.orgacs.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components. DESs are often biodegradable, have low volatility, and can be tailored for specific reactions. researchgate.net

Bio-based Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyrene, are gaining traction as sustainable alternatives to petroleum-based solvents. researchgate.netyoutube.com

Interactive Table: Comparison of Solvents for Green Synthesis

| Solvent | Green Chemistry Advantages | Potential Limitations |

| Water | Non-toxic, non-flammable, abundant | Poor solubility of many organic substrates |

| Ethanol | Lower toxicity, renewable source | Can be flammable |

| Solvent-Free | No solvent waste, high atom economy | Not suitable for all reaction types |

| Deep Eutectic Solvents | Low toxicity, biodegradable, tunable properties | Can be viscous, purification challenges |

| 2-Methyltetrahydrofuran | Bio-derived, good performance | Can form peroxides |

Sustainable Reagent Selection:

The choice of reagents is another critical aspect of green synthetic design. The ideal reagent is non-toxic, highly efficient, and generates minimal waste. For the synthesis of this compound, the key transformations are fluorination and bromination.

Recyclable Brominating Agents: Traditional brominating agents like elemental bromine are hazardous. Greener alternatives include solid, stable, and recyclable brominating agents. One such example is 1,2-dipyridiniumditribromide-ethane (DPTBE), which is a crystalline solid that can be used in solvent-free conditions and the spent reagent can be recovered, regenerated, and reused. nih.govacs.orgacs.org Metal-organic framework (MOF)-based brominating agents, such as Br2@CAU-10-PDC, have also been developed as mild and recyclable options that can trap the HBr byproduct. researchgate.net

In Situ Generation of Bromine: Generating bromine in situ from less hazardous precursors can enhance safety. A combination of an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) can produce bromine directly in the reaction mixture, minimizing the handling of elemental bromine. mdpi.comresearchgate.netvapourtec.com

Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reagents in different phases (e.g., solid-liquid or liquid-liquid), often eliminating the need for harsh solvents and enabling the use of more benign reagents. adpharmachem.comunimi.it For the synthesis of fluoroaromatic compounds, phase-transfer catalysts can be employed to facilitate the reaction of alkali metal fluorides with chloroaromatic precursors. rsc.org Organoboranes are also being explored as phase-transfer catalysts for nucleophilic fluorination using cesium fluoride (B91410) (CsF). rsc.org

A potential precursor to this compound is 1,2,4,5-tetrafluoro-3-methoxybenzene. bldpharm.com The synthesis of this precursor can be approached through various routes, including the reaction of a fluorinated phenyl hydrazine (B178648) with an alkoxide source. google.com The subsequent selective bromination of this precursor at the 3-position would yield the target compound. The regioselectivity of this bromination is governed by the directing effects of the fluorine and methoxy substituents. While the methoxy group is an ortho-para director, the strong electron-withdrawing nature of the four fluorine atoms can influence the position of bromination.

Another potential precursor is 2,4,5-trifluoro-3-methoxybenzoic acid, which can be synthesized from tetrafluorophthalic acid. chemdad.comgoogle.com This could then undergo a halodecarboxylation reaction to introduce the bromine atom.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of fine chemicals, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netvapourtec.comsemanticscholar.org

The continuous synthesis of this compound can be envisioned through a multi-step flow process. This approach is particularly beneficial for handling hazardous reagents and controlling highly exothermic reactions, which are often encountered in fluorination and bromination processes.

Flow Reactor Setup for Bromination:

A typical flow chemistry setup for a bromination reaction would involve pumping streams of the substrate (e.g., 1,2,4,5-tetrafluoro-3-methoxybenzene) and the brominating agent into a mixing unit, followed by a residence time coil or a packed-bed reactor where the reaction occurs. The temperature of the reactor can be precisely controlled to optimize the reaction rate and selectivity.

A safe and sustainable approach for electrophilic bromination in flow involves the in situ generation of bromine. For instance, an oxidant like sodium hypochlorite can be reacted with hydrobromic acid in one module of the flow reactor to generate bromine, which is then immediately mixed with the aromatic substrate in a subsequent module. mdpi.comresearchgate.netvapourtec.com Any unreacted bromine can be quenched in a final module before the product stream is collected. mdpi.comresearchgate.netvapourtec.com

Interactive Table: Comparison of Batch vs. Flow Synthesis for Halogenation

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reactor volumes and excellent heat transfer |

| Heat & Mass Transfer | Often limited, can lead to side reactions | Superior heat and mass transfer, leading to better control and selectivity |

| Scalability | Can be challenging and require significant redevelopment | More straightforward scalability by running the system for longer or in parallel |

| Process Control | More difficult to precisely control reaction parameters | Precise control over temperature, pressure, and residence time |

| Reagent Handling | Often requires handling of bulk hazardous materials | In situ generation of hazardous reagents is possible, minimizing exposure |

The synthesis of related compounds has been demonstrated in flow reactors. For example, the bromination of various aromatic substrates has been successfully carried out in continuous flow with high yields and selectivity. researchgate.netvapourtec.comsemanticscholar.org The principles demonstrated in these studies can be directly applied to the development of a continuous process for this compound.

The synthesis of precursors can also be integrated into a continuous flow process. For example, the preparation of 1,2,4,5-tetrafluorobenzene (B1209435) from a fluorinated phenyl hydrazine has been described, which could be adapted to a flow system. google.com

By combining the principles of green chemistry with the practical advantages of flow chemistry, the synthesis of this compound can be transformed into a more sustainable and efficient industrial process.

Advanced Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1,4,5 Trifluoro 3 Methoxybenzene

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for highly halogenated and electron-deficient aromatic compounds. The investigation into the SNAr pathways of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene would be crucial to understanding its reactivity profile.

Displacement of Halogens (Bromine or Fluorine) by Various Nucleophiles

No experimental data was found detailing the displacement of the bromine or fluorine atoms on the this compound ring by various nucleophiles. Such studies would typically involve reacting the substrate with a range of nucleophiles (e.g., alkoxides, amines, thiols) and analyzing the resulting products to determine which halogen is preferentially displaced and under what reaction conditions.

Regioselectivity and Electronic Directing Effects in SNAr Reactions on Highly Substituted Arenes

Research in this area would focus on identifying which position on the aromatic ring is most susceptible to nucleophilic attack. The interplay of the directing effects of the bromo, fluoro, and methoxy (B1213986) substituents would govern the regioselectivity of SNAr reactions. The electron-withdrawing nature of the fluorine atoms is expected to activate the ring towards nucleophilic attack, while the methoxy group, an electron-donating group, would likely direct nucleophiles to specific positions. However, no studies providing insight into these effects for the title compound are available.

Kinetic and Thermodynamic Studies of SNAr Processes

Kinetic and thermodynamic studies are essential for a comprehensive understanding of reaction mechanisms. Such investigations would provide data on reaction rates, activation energies, and the thermodynamic stability of intermediates and products. This information is critical for optimizing reaction conditions and predicting reactivity. No kinetic or thermodynamic data for SNAr reactions involving this compound could be located.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Center

The carbon-bromine bond in this compound represents a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig Coupling with Diverse Coupling Partners

There is no available literature describing the participation of this compound in the following key cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond.

Heck Coupling: Reaction with alkenes to form substituted alkenes. organic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives. sigmaaldrich.comrsc.org

Detailed research findings, including reaction conditions, yields, and the scope of coupling partners for this specific substrate, are not present in the available scientific literature.

Ligand Effects and Catalyst Turnover Rate Enhancements

The choice of ligand in a palladium-catalyzed cross-coupling reaction is critical for its success, influencing catalyst stability, activity, and selectivity. Research in this area would involve screening a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to optimize the reaction conditions for this compound. Furthermore, studies on catalyst turnover rates and turnover numbers would be essential for developing efficient and economically viable synthetic protocols. No such studies specific to this compound have been published.

Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The participation of this compound in palladium-catalyzed cross-coupling reactions is underpinned by the fundamental steps of oxidative addition, transmetalation, and reductive elimination. While specific mechanistic studies on this exact molecule are not extensively documented, a deep understanding can be inferred from the well-established principles of these reactions on similar polyhalogenated and electron-deficient aromatic systems.

The catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, typically bearing phosphine ligands. This step involves the cleavage of the C-Br bond and the formation of a new arylpalladium(II) halide intermediate. The rate and success of this step are influenced by the steric and electronic properties of both the palladium catalyst and the aryl halide. The electron-withdrawing nature of the fluorine and methoxy substituents can influence the electron density at the carbon bearing the bromine, potentially affecting the kinetics of the oxidative addition.

Following oxidative addition, transmetalation occurs, where an organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide. This step is crucial for the formation of the diorganopalladium(II) intermediate that will ultimately lead to the new C-C bond. The choice of coupling partner and reaction conditions, such as the base and solvent, are critical for efficient transmetalation.

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired cross-coupled product and regenerating the palladium(0) catalyst. This step is often the rate-determining step and is influenced by the steric and electronic nature of the ligands on the palladium and the two coupling partners. For bulky or electron-rich partners, reductive elimination can be facilitated.

A general representation of these steps in a Suzuki-Miyaura coupling is presented below:

| Step | General Description | Reactants | Intermediate/Product |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | This compound, Pd(0)L_n | Aryl-Pd(II)-Br complex |

| Transmetalation | Transfer of an organic group from a boronic acid derivative to the Pd(II) center. | Aryl-Pd(II)-Br complex, R-B(OR')_2, Base | Diaryl-Pd(II) complex |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Diaryl-Pd(II) complex | Coupled product, Pd(0)L_n |

Electrophilic Aromatic Substitution (EAS) and Functionalization

The highly substituted nature of this compound presents a complex scenario for electrophilic aromatic substitution (EAS). The directing effects of the substituents—the ortho,para-directing methoxy group and the deactivating but ortho,para-directing halogens—are in competition.

Competitive Electrophilic Reactions and Regioisomeric Product Distribution

The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. However, in this compound, both ortho positions (C2 and C6) and the para position (C4) are already substituted. The remaining unsubstituted position is C6. The fluorine and bromine atoms are deactivating but also ortho,para-directing. The interplay of these directing effects, along with steric hindrance from the existing substituents, will determine the regioselectivity of any EAS reaction.

Given the electronic effects, the methoxy group would strongly favor substitution at any available ortho or para position. The fluorine atoms and the bromine atom also direct ortho and para, but their deactivating inductive effects are significant. The most likely position for electrophilic attack would be the one that is least sterically hindered and most activated by the methoxy group. Predicting the precise distribution of regioisomers without experimental data is challenging, but a qualitative analysis suggests that the electronic influence of the methoxy group would be a dominant factor.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OCH₃ | C3 | Activating | Ortho, Para |

| -F | C1, C4, C5 | Deactivating | Ortho, Para |

| -Br | C2 | Deactivating | Ortho, Para |

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. beilstein-journals.org In the case of this compound, the bromine atom can be selectively exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium at low temperatures. beilstein-journals.org This reaction proceeds via a nucleophilic attack of the organolithium on the bromine atom, forming a new organolithium species and an alkyl bromide. beilstein-journals.org The presence of the electron-withdrawing fluorine atoms can influence the rate of this exchange. The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a variety of electrophiles to introduce new functional groups at the C2 position.

This method provides a regioselective route to derivatives that might be difficult to access through other means. The choice of electrophile determines the final product.

| Step | Description | Reagents | Product |

| Halogen-Metal Exchange | Replacement of the bromine atom with lithium. | This compound, n-BuLi | 2-Lithio-1,4,5-trifluoro-3-methoxybenzene |

| Electrophilic Quenching | Reaction of the aryllithium with an electrophile. | 2-Lithio-1,4,5-trifluoro-3-methoxybenzene, E⁺ | 2-E-1,4,5-trifluoro-3-methoxybenzene |

Transformations Involving the Methoxy and Trifluoro-Substituents

Selective Cleavage of the Methoxy Ether

The methoxy group in this compound can be cleaved to reveal a hydroxyl group. This transformation is typically achieved using strong acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr₃). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group in an Sₙ2 reaction. acgpubs.orgpolyu.edu.hkresearchgate.netlibretexts.org The highly fluorinated nature of the aromatic ring makes it a poor substrate for nucleophilic attack, thus favoring the cleavage of the methyl-oxygen bond. Selective cleavage is crucial to avoid unwanted side reactions, especially when other sensitive functional groups are present.

| Reagent | General Conditions | Product |

| BBr₃ | Inert solvent (e.g., CH₂Cl₂) at low temperature | 2-Bromo-1,4,5-trifluoro-3-hydroxybenzene |

| HBr (conc. aq.) | Heating | 2-Bromo-1,4,5-trifluoro-3-hydroxybenzene |

Comprehensive Spectroscopic and Crystallographic Elucidation of Molecular Architecture

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Intermolecular Interactions: Halogen Bonding, Hydrogen Bonding, and π-Stacking Phenomena

The solid-state packing and intermolecular interactions of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene are dictated by a combination of halogen bonds, hydrogen bonds, and π-stacking forces. The specific nature of these interactions is a direct consequence of the electron distribution modulated by the bromine, fluorine, and methoxy (B1213986) substituents on the benzene (B151609) ring.

Halogen Bonding: The bromine atom in this compound is a key participant in halogen bonding. This noncovalent interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the bromine atom along the axis of the C-Br covalent bond. This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen atom of the methoxy group or one of the electronegative fluorine atoms. The strength of this bond is influenced by the electron-withdrawing nature of the trifluorinated phenyl ring, which enhances the magnitude of the σ-hole on the bromine atom. Studies on similar brominated and fluorinated aromatic compounds have demonstrated the significance of C−Br···O and C−Br···F interactions in directing crystal packing. nih.gov

π-Stacking Phenomena: The presence of the aromatic ring facilitates π-π stacking interactions. The three electron-withdrawing fluorine atoms significantly reduce the electron density of the π-system, characterizing it as an electron-deficient ring. This property favors interactions with other aromatic rings. In the solid state, this is expected to lead to parallel-displaced or offset π-stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. Research on fluorinated aromatic compounds often reveals stacking distances in the range of 3 to 4 Å between the centroids of the rings. acs.org

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Vibrations

Predicted Vibrational Modes: The primary vibrational modes for this molecule can be assigned to the stretching and bending of its characteristic bonds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR/Raman) |

| C-H (methoxy) | Symmetric/Asymmetric Stretch | 2850-2960 | Medium / Medium |

| Aromatic C=C | Ring Stretch | 1450-1600 | Medium-Strong / Strong |

| C-F | Stretch | 1100-1350 | Strong / Weak |

| C-O (ether) | Asymmetric Stretch | 1200-1275 | Strong / Medium |

| C-O (ether) | Symmetric Stretch | 1000-1075 | Medium / Strong |

| C-Br | Stretch | 500-650 | Medium-Strong / Strong |

This table is based on predicted values and data from analogous compounds.

In an FTIR spectrum, the C-F stretching vibrations are expected to produce very strong absorption bands. The asymmetric C-O-C stretching of the methoxy ether group would also be prominent. In the Raman spectrum, symmetric vibrations, such as the aromatic ring breathing mode and the symmetric C-O-C stretch, are expected to show strong signals. The C-Br stretch would appear in the low-frequency (fingerprint) region in both techniques.

Advanced Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Advanced electronic spectroscopy provides insight into the electronic structure and photophysical behavior of this compound, revealing information about its electron transitions.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene ring. Compared to unsubstituted benzene, the presence of the methoxy group (an auxochrome) and the halogen atoms will cause a bathochromic (red) shift in the primary (E2-band) and secondary (B-band) absorption peaks. Computational studies on similar substituted benzenes suggest that the main absorption bands would likely appear in the 250-300 nm range. nih.gov The methoxy group's lone pair of electrons can engage in resonance with the ring, while the halogens also influence the energy of the molecular orbitals.

| Transition Type | Typical Wavelength Range (nm) | Associated Orbitals |

| π → π | ~200-220 (E2-band) | π (HOMO) → π (LUMO) |

| π → π | ~250-290 (B-band) | π (HOMO-1) → π (LUMO) |

| n → π | ~280-320 | n (Oxygen) → π (LUMO) |

This table presents expected transitions based on theoretical principles and data from related molecules.

Fluorescence Spectroscopy: Significant fluorescence is not expected from this compound. The presence of the bromine atom introduces a phenomenon known as the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S1) to a triplet state (T1). Because ISC becomes a much faster and more efficient de-excitation pathway, it outcompetes fluorescence (radiative decay from S1 to S0). Consequently, the fluorescence quantum yield is expected to be very low or negligible.

Rigorous Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Validation and Assignment

In the structural elucidation of novel or complex organic molecules like 2-Bromo-1,4,5-trifluoro-3-methoxybenzene, the prediction of spectroscopic parameters through computational methods is an indispensable tool. It serves not only to validate a proposed structure by comparing theoretical data with experimental results but also to aid in the precise assignment of signals in spectra that may otherwise be ambiguous. Nuclear Magnetic Resonance (NMR) chemical shift prediction, in particular, has become a cornerstone of theoretical investigations.

The predominant method for calculating NMR chemical shifts is Density Functional Theory (DFT), often utilizing the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov This framework has proven effective for predicting the chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁹F. The process typically involves an initial geometry optimization of the molecule at a suitable level of theory, followed by the GIAO-DFT calculation to determine the nuclear magnetic shielding tensors. nih.gov The final chemical shifts are then obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

Recent advancements have seen the rise of deep learning methods, especially graph neural networks (GNNs), which can enhance the accuracy of predictions by learning from large datasets of experimental and calculated values. nih.gov Some models achieve mean absolute errors as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts, demonstrating significant predictive power. arxiv.org

For a molecule such as this compound, computational models must account for the distinct electronic effects of each substituent. The electron-withdrawing nature of the fluorine and bromine atoms, coupled with the electron-donating effect of the methoxy (B1213986) group, creates a complex electronic environment that dictates the chemical shifts. The heavy bromine atom also introduces significant spin-orbit coupling effects, which can be crucial for accurately predicting the ¹³C chemical shifts of nearby carbons. rsc.org

A theoretical study would provide predicted chemical shifts for the single aromatic proton, the methoxy protons, and the various carbon and fluorine nuclei. These predictions are invaluable for assigning the correct signals in the experimental spectra, especially for the ¹³C and ¹⁹F nuclei where overlapping signals or complex coupling patterns can complicate interpretation.

Interactive Data Table: Predicted NMR Chemical Shifts

The following table represents hypothetical yet plausible NMR chemical shift values for this compound, as would be predicted by a DFT/GIAO computational study. Actual experimental values may vary.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic (C6-H) | 7.10 - 7.40 | Expected to be a multiplet due to coupling with adjacent ¹⁹F nuclei. |

| Methoxy (-OCH₃) | 3.90 - 4.10 | Typically a singlet, shifted downfield by the adjacent oxygen. | |

| ¹³C | C1-F | 150 - 155 (d, JCF) | Shifted significantly downfield by the directly attached fluorine. |

| C2-Br | 105 - 110 | Shift influenced by the heavy bromine atom. | |

| C3-OCH₃ | 158 - 162 (d, JCF) | Downfield shift due to the electronegative oxygen. | |

| C4-F | 145 - 150 (d, JCF) | Shifted significantly downfield by the directly attached fluorine. | |

| C5-F | 147 - 152 (d, JCF) | Shifted significantly downfield by the directly attached fluorine. | |

| C6-H | 115 - 120 (d, JCF) | Influenced by adjacent fluorine atoms. | |

| Methoxy (-OC H₃) | 56 - 60 | Typical range for a methoxy carbon. | |

| ¹⁹F | C1-F | -120 to -130 | Chemical shift influenced by ortho bromine and methoxy groups. |

| C4-F | -135 to -145 | Influenced by adjacent fluorine and methoxy group. | |

| C5-F | -140 to -150 | Influenced by adjacent fluorine and C-H group. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful lens through which to view the time-dependent behavior of molecules, providing critical insights into their conformational flexibility and the nature of their interactions with surrounding molecules. mdpi.com For this compound, MD simulations can elucidate its preferred three-dimensional structures and the non-covalent forces that govern its behavior in condensed phases.

Conformational Landscapes The primary source of conformational flexibility in this compound is the rotation of the methoxy group around the C3-O bond. pharmacy180.comacs.org While rotation around single bonds is generally considered "free," steric and electronic effects create energy barriers, leading to more stable, preferred conformations. youtube.com An MD simulation can map the potential energy surface associated with this rotation, identifying the lowest energy (most populated) conformations. The simulation would likely reveal whether the methyl group prefers to lie in the plane of the aromatic ring or perpendicular to it, and whether it orients towards the bromine or fluorine substituent to minimize steric hindrance. libretexts.org

Intermolecular Interactions In a simulated environment, such as a solvent box, MD allows for the detailed study of how individual molecules of this compound interact with each other and with solvent molecules. The highly substituted and electronically polarized nature of the aromatic ring suggests a rich variety of possible non-covalent interactions.

Key interactions that would be investigated include:

π-π Stacking: Aromatic rings often stack on top of one another. The electron distribution in the π-system, heavily influenced by the fluorine and methoxy substituents, would determine the preferred geometry (e.g., parallel-displaced or T-shaped) and strength of these interactions. researchgate.net

Halogen Bonding: The bromine atom at the C2 position can act as a halogen bond donor, forming favorable interactions with electron-rich atoms (e.g., oxygen or nitrogen) on neighboring molecules. scielo.br

Fluorine Interactions: Organically bound fluorine can participate in various weak interactions, including dipole-dipole and C-F···H contacts. The polarization of the pentafluorophenyl ring is known to create a partial positive charge at the center, which can lead to repulsive or attractive interactions depending on the nature of the interacting partner. researchgate.netnih.gov While this molecule is not perfluorinated, the three fluorine atoms significantly impact the electrostatic potential of the ring.

By analyzing the trajectories of thousands of molecules over nanoseconds, MD simulations can provide quantitative data on the frequency, geometry, and energy of these different interactions, painting a complete picture of the molecule's dynamic social behavior. mdpi.comacs.org

Interactive Data Table: Summary of Potential Intermolecular Interactions

| Interaction Type | Participating Atoms/Groups | Expected Nature & Strength | Research Findings Context |

| π-π Stacking | Aromatic Rings | Attractive; strength and geometry are highly dependent on substituent-induced electronic polarization. | Fluorination can alter the quadrupole moment of the ring, influencing stacking geometries. researchgate.netnih.gov |

| Halogen Bonding | C2-Br ··· O/N/π-system | Weakly to moderately attractive and highly directional. | Halogen bonding is a recognized stabilizing force in the crystal packing of brominated aromatic compounds. scielo.br |

| Dipole-Dipole | C-F, C-Br, C-O bonds | Moderate; contributes to the overall orientation of molecules. | The cumulative effect of multiple C-F dipoles can be significant. nih.gov |

| Hydrogen Bonding | C6-H ··· F/O | Very weak; C-H is not a classical H-bond donor. | May contribute to orientational preferences but are generally weak interactions. acs.org |

| Dispersion Forces | All atoms | Universally attractive; increases with molecular surface area. | A fundamental component of all intermolecular interactions. |

Strategic Applications in Advanced Materials and Precursor Synthesis Non Biological/non Clinical Focus

Role as a Building Block in the Synthesis of Optoelectronic Materials

2-Bromo-1,4,5-trifluoro-3-methoxybenzene serves as a crucial building block in the synthesis of advanced optoelectronic materials, primarily due to the unique combination of its functional groups. The presence of a bromo group allows for facile introduction into larger molecular frameworks through various cross-coupling reactions, while the trifluoro- and methoxy-substituents provide a mechanism to fine-tune the electronic properties, solubility, and stability of the resulting materials.

Precursor for Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

The strategic incorporation of fluorine atoms into organic semiconducting materials is a widely recognized strategy to enhance their performance in devices like OLEDs and OPVs. Fluorination can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material, which can improve charge injection and transport, as well as enhance the material's oxidative stability and, consequently, the lifetime of the device.

While direct literature detailing the use of this compound in specific OLED or OPV materials is not abundant, its structure is analogous to precursors used in the synthesis of high-performance organic electronic materials. The bromo-functionalization allows for its use in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to build up the conjugated backbones of polymers or the core structures of small molecules used as emitters, hosts, or charge-transport materials in OLEDs and OPVs. The trifluoromethoxybenzene moiety can be a key component in tuning the material's bandgap and ensuring favorable molecular packing in the solid state, which is critical for efficient charge transport and luminescence.

Hypothetical Reaction Scheme for OLED Precursor Synthesis:

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| This compound | Arylboronic ester | Pd(PPh₃)₄ | Trifluoromethoxy-substituted biaryl | Core of an OLED emitter |

| This compound | Distannyl-thiophene | PdCl₂(PPh₃)₂ | Thiophene-arylene copolymer building block | Donor material in OPVs |

Integration into Polymer Backbones for Functional Materials

The synthesis of functional polymers for advanced applications often relies on the incorporation of monomers with specific electronic and physical properties. This compound can be readily converted into a variety of polymerizable monomers. For instance, after conversion of the bromo-group to a more reactive functional group like a boronic ester or a stannane, it can be copolymerized with other aromatic monomers through transition-metal-catalyzed cross-coupling reactions.

The resulting polymers would benefit from the properties imparted by the trifluoromethoxybenzene unit, such as increased thermal stability, resistance to chemical degradation, and tailored optoelectronic properties. These fluorinated polymers could find applications as dielectric materials with low dielectric constants, chemically resistant coatings, or as active components in organic field-effect transistors (OFETs) and sensors.

Intermediate in the Synthesis of Novel Organic Scaffolds

The reactivity of the carbon-bromine bond makes this compound a versatile intermediate for the construction of more complex and novel organic scaffolds that are not readily accessible through other synthetic routes.

Diversification to Complex Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with significant interest in materials science due to their unique electronic properties. By employing this compound as a starting material, chemists can introduce fluorinated and methoxy-substituted aromatic rings into larger polycyclic systems. This can be achieved through a sequence of reactions, such as conversion of the bromo-group to an organolithium or Grignard reagent, followed by reaction with suitable electrophiles to build up the polyaromatic framework. The presence of fluorine and methoxy (B1213986) groups can influence the planarity, solubility, and electronic structure of the resulting PAHs, making them suitable candidates for applications in organic electronics.

Synthesis of Specialized Ligands for Catalysis

The development of new catalysts often relies on the design and synthesis of ligands that can fine-tune the reactivity and selectivity of a metal center. The trifluoromethoxybenzene moiety can be incorporated into ligand structures to modulate the electronic properties of the coordinating atom. For example, this compound can be used as a precursor to synthesize fluorinated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The strong electron-withdrawing nature of the fluorine atoms can significantly impact the donor-acceptor properties of the ligand, which in turn can lead to enhanced catalytic activity or selectivity in various transition-metal-catalyzed reactions.

Research Findings on Related Fluorinated Ligands:

| Ligand Type | Metal Complex | Catalytic Application | Effect of Fluorination |

| Fluorinated Phosphine | Palladium | Cross-coupling reactions | Increased catalyst stability and turnover number |

| Fluorinated NHC | Rhodium | Asymmetric hydrogenation | Enhanced enantioselectivity |

Contribution to Fluorine Chemistry and Halogen Chemistry Methodologies

This compound is a valuable substrate for exploring and developing new methodologies in fluorine and halogen chemistry. The presence of multiple halogen atoms with different reactivities (bromine vs. fluorine) on the same aromatic ring allows for selective transformations.

The carbon-bromine bond is significantly more reactive towards many reagents compared to the highly stable carbon-fluorine bonds. This difference in reactivity can be exploited in selective functionalization reactions. For instance, the bromine atom can be selectively displaced through nucleophilic aromatic substitution or converted into an organometallic species via halogen-metal exchange, leaving the fluorine atoms intact.

Exploration of Halogen-Halogen Interactions in Supramolecular Assembly

The field of crystal engineering leverages non-covalent interactions to design and construct ordered solid-state architectures. rsc.orgtudelft.nl Halogen bonding, a directional interaction between a halogen atom and a Lewis base, has gained prominence as a reliable tool for the rational design of supramolecular assemblies. In the context of this compound, the presence of both bromine and fluorine atoms provides a rich landscape for the exploration of halogen-halogen interactions.

While direct crystallographic studies on this compound are not extensively reported in the literature, the behavior of other brominated anisole derivatives offers valuable insights. nih.gov The interplay between bromine and fluorine atoms, as well as with other potential interaction sites on neighboring molecules, can dictate the packing arrangement in the solid state.

Key Potential Halogen Interactions in the Supramolecular Assembly of this compound:

| Interaction Type | Description | Potential Impact on Crystal Packing |

| Br···F | A classic halogen bond where the electropositive region on the bromine atom interacts with the electronegative fluorine atom of an adjacent molecule. | Can lead to the formation of linear or zig-zag chains, influencing the overall dimensionality of the supramolecular structure. |

| Br···O | The bromine atom can also interact with the oxygen atom of the methoxy group, acting as a halogen bond donor. | This interaction can compete with Br···F interactions and lead to more complex, three-dimensional networks. |

| F···F | While generally considered weaker, fluorine-fluorine interactions can also contribute to the stability of the crystal lattice, particularly in polyfluorinated systems. | These interactions can help to direct the alignment of aromatic rings. |

| C-H···F/Br | Weak hydrogen bonds involving the aromatic C-H bonds and the halogen atoms can further stabilize the crystal structure. | These interactions often work in concert with stronger halogen bonds to fine-tune the molecular packing. |

The relative strength and directionality of these interactions are influenced by the electronic environment of the aromatic ring. The electron-withdrawing nature of the fluorine atoms can enhance the halogen bonding capability of the bromine atom. It is anticipated that the supramolecular architecture of this compound will be a delicate balance of these competing interactions, potentially leading to polymorphic forms with distinct material properties. The study of such interactions in related bromoanisole derivatives has shown that the presence of bromine can have a striking influence on the distances between adjacent aromatic moieties, often inhibiting π-π stacking interactions that are observed in their non-brominated counterparts. nih.gov

Development of New Synthetic Transformations Utilizing the Unique Reactivity of Fluorinated Arenes

The presence of multiple fluorine atoms on the benzene (B151609) ring of this compound imparts unique reactivity that can be harnessed for the development of novel synthetic transformations. The high electronegativity of fluorine can significantly influence the electron density of the aromatic ring, making it susceptible to certain types of reactions and enabling regioselective functionalization.

Ortho-Fluorine Directed C-H Functionalization:

Research has demonstrated that C-H bonds positioned ortho to a fluorine substituent on an aromatic ring exhibit enhanced reactivity towards metal centers. acs.org This phenomenon can be exploited for direct, site-selective functionalization, obviating the need for pre-functionalized substrates. In the case of this compound, the C-H bond is ortho to two fluorine atoms, making it a prime candidate for such transformations. Transition metal-catalyzed reactions, for instance, could be employed to introduce a variety of functional groups at this position, leading to the synthesis of highly substituted fluorinated building blocks.

Cross-Coupling Reactions:

The bromine atom on the ring serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, and Heck couplings. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond can be tuned by the electronic effects of the fluorine and methoxy substituents. The presence of multiple fluorine atoms generally enhances the electrophilicity of the carbon atom attached to the bromine, which can facilitate oxidative addition in palladium-catalyzed cycles. mdpi.comnih.gov

Potential Synthetic Transformations and Applications:

| Reaction Type | Reagents and Conditions | Potential Product | Application |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Arylated trifluoro-methoxybenzene derivative | Synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenylated trifluoro-methoxybenzene derivative | Preparation of functional polymers and materials with specific optical properties. |

| C-H Arylation | Aryl halide, Rh or Ir catalyst | Arylated and brominated trifluoro-methoxybenzene | Access to complex, poly-aromatic systems for advanced materials. |

| C-F Bond Activation | Ni catalyst, organometallic reagent | Defluorinated or functionalized product | Late-stage modification of fluorinated compounds to fine-tune their properties. beilstein-journals.org |

The unique reactivity profile of this compound, stemming from its specific substitution pattern, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The ability to selectively functionalize at the C-Br, C-H, and potentially C-F bonds opens up avenues for the creation of novel materials with tailored electronic, optical, and physical properties. Further research into the reaction chemistry of this compound is warranted to fully unlock its synthetic potential.

Conclusion and Outlook for Future Research

Summary of Key Research Contributions and Understanding of 2-Bromo-1,4,5-trifluoro-3-methoxybenzene

A thorough review of the current scientific literature reveals a notable scarcity of dedicated research on this compound. Its presence is primarily documented in the catalogs of chemical suppliers, where it is offered as a potential building block for organic synthesis. This suggests that while the compound is synthetically accessible, its specific reactivity and applications have not been extensively explored or reported in peer-reviewed journals. The primary understanding of this compound is therefore based on its chemical structure—a highly substituted benzene (B151609) ring bearing a bromine atom, three fluorine atoms, and a methoxy (B1213986) group. The interplay of these functional groups is expected to dictate its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13332-26-8 |

| Molecular Formula | C₇H₄BrF₃O |

| Molecular Weight | 241.01 g/mol |

| Appearance | Not specified in literature |

| Boiling Point | Not specified in literature |

| Melting Point | Not specified in literature |

| Density | Not specified in literature |

Note: The data in this table is based on information from chemical supplier databases and may not have been independently verified in peer-reviewed literature.

Identification of Remaining Knowledge Gaps and Unexplored Reactivity

The lack of specific research on this compound presents a significant knowledge gap. However, its structure allows for informed predictions about its potential reactivity, which remains largely unexplored. The key areas of uncertainty and potential investigation include:

Cross-Coupling Reactions: The presence of a bromine atom provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. The efficiency and regioselectivity of these reactions on such an electron-deficient and sterically hindered ring are unknown. The strong inductive effect of the three fluorine atoms is likely to influence the reactivity of the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr): Polyfluorinated aromatic compounds are known to be susceptible to nucleophilic aromatic substitution. The fluorine atoms on the ring are potential leaving groups, and their reactivity will be modulated by the electronic effects of the bromo and methoxy substituents. The positions ortho and para to the activating methoxy group might be particularly susceptible to substitution, though the steric bulk of the adjacent bromo group could hinder this. In some contexts, fluorine can be more reactive than heavier halogens in SNAr reactions due to its strong inductive effect which stabilizes the Meisenheimer intermediate stackexchange.com.

Electrophilic Aromatic Substitution: The high degree of fluorination and the presence of the deactivating bromo group would generally disfavor electrophilic aromatic substitution. However, the methoxy group is an activating group, and its influence on the remaining C-H position is an area for investigation.

Directed Metalation: The methoxy group and the halogen atoms could potentially direct ortho-metalation, providing a route to further functionalization of the aromatic ring.

Table 2: Potential Unexplored Reactions of this compound

| Reaction Type | Potential Reagents | Potential Products |

|---|---|---|

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Arylated trifluoro-methoxybenzene derivatives |

| Stille Coupling | Organostannanes, Pd catalyst | Stannylated or arylated derivatives |

| Heck Reaction | Alkenes, Pd catalyst, base | Alkenylated trifluoro-methoxybenzene derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynylated trifluoro-methoxybenzene derivatives |

| Nucleophilic Aromatic Substitution | Alkoxides, amines, thiols | Substitution of one or more fluorine atoms |

Directions for Future Synthetic Innovation and Material Science Applications

The unique substitution pattern of this compound makes it an intriguing candidate for the synthesis of novel organic materials and biologically active molecules. Future research could focus on:

Synthesis of Novel Liquid Crystals: The introduction of fluorine atoms into aromatic rings is a common strategy in the design of liquid crystals, as it can significantly alter properties such as dielectric anisotropy and viscosity. The polar nature of the C-F and C-O bonds in this molecule could be exploited to create new liquid crystalline materials.

Development of Bioactive Compounds: The presence of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound could serve as a scaffold for the synthesis of new pharmaceuticals and agrochemicals. The trifluorinated methoxybenzene motif is of interest in medicinal chemistry.

Fluorinated Polymers and Materials: Incorporation of this molecule into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Fluorinated materials are emerging as important for a variety of applications due to their unique properties qualitas1998.net.

Table 3: Potential Applications for Derivatives of this compound

| Application Area | Rationale |

|---|---|

| Liquid Crystals | Fluorine substitution can tune mesophase behavior and dielectric properties. |

| Pharmaceuticals | Fluorine can improve metabolic stability and binding affinity. |

| Agrochemicals | Fluorinated compounds often exhibit enhanced biological activity. |

| Polymers | Incorporation can lead to materials with high thermal and chemical stability. |

| Organic Electronics | The electronic properties of the highly substituted ring could be useful in organic semiconductors or emitters. |

Broader Implications for the Field of Organofluorine Chemistry and Aromatic Functionalization

The study of this compound, and molecules with similar high degrees of substitution, holds broader implications for the field of organofluorine chemistry. Investigating the reactivity of this compound would provide valuable insights into the complex interplay of steric and electronic effects in polysubstituted aromatic systems. Understanding how to selectively functionalize one position in the presence of multiple, and often competing, directing groups is a fundamental challenge in organic synthesis.

Furthermore, the development of synthetic routes utilizing this compound would contribute to the growing toolbox of methods for creating complex fluorinated molecules. The unique electronic nature of fluorinated aromatic rings, sometimes referred to as "fluoromaticity," can lead to unexpected reactivity and properties, and the study of this molecule could uncover new fundamental principles in this area nih.govacs.org. The site-selective cross-coupling of polyhalogenated aromatic compounds is a significant area of research, and understanding the behavior of this specific substrate would be a valuable addition to this field bohrium.comacs.orgnih.govescholarship.org.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-1,4,5-trifluoro-3-methoxybenzene?

- Methodology : Halogenation of substituted anisoles via bromination (e.g., using N-bromosuccinimide with Lewis acids like FeCl₃) or nucleophilic aromatic substitution on pre-halogenated precursors. For example, bromine substitution on 1,4,5-trifluoro-3-methoxybenzene can be achieved under anhydrous conditions with CuCN at elevated temperatures (150°C) .

Q. How is the purity of this compound verified in research settings?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities, high-performance liquid chromatography (HPLC) for non-volatile byproducts, and ¹H/¹⁹F NMR spectroscopy to confirm structural integrity. Cross-validate with elemental analysis and melting point determination (if solid) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Employ personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles. Work in fume hoods to mitigate inhalation risks. Store under inert atmospheres (argon) at -20°C to prevent degradation. Neutralize spills with ethanol/NaOH solutions to avoid bromine release .

Advanced Research Questions

Q. How does the electronic nature of substituents affect cross-coupling reactions of this compound?

- Methodology : The electron-withdrawing fluorine and methoxy groups activate the bromine for oxidative addition in Suzuki-Miyaura couplings. Optimize reactions using Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ at 80°C. Steric hindrance from the 1,4,5-trifluoro pattern may necessitate bulky ligands (e.g., SPhos) for efficient catalysis .

Q. What strategies resolve contradictory spectral data when characterizing brominated fluorinated aromatics?

- Methodology : Address discrepancies in NMR or mass spectrometry data by performing variable-temperature NMR to identify dynamic processes (e.g., rotational barriers). Cross-validate with computational chemistry (DFT for predicted chemical shifts) and X-ray crystallography for absolute configuration confirmation .

Q. How to troubleshoot low yields in Ullmann-type couplings using this substrate?

- Methodology : Low yields often result from dehalogenation side reactions. Use CuI with 1,10-phenanthroline in DMF at 120°C under strict oxygen-free conditions (freeze-pump-thaw cycles). Add catalytic KI to stabilize the copper catalyst and characterize byproducts via LC-MS .

Q. What computational methods predict the reactivity of this compound in radical-mediated reactions?

- Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs), focusing on the C-Br bond (~65 kcal/mol). Use polarizable continuum models (PCM) to simulate solvent effects and validate predictions with electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates .

Q. What experimental designs optimize regioselective functionalization of polyhalogenated analogs?

- Methodology : Leverage directing effects of the methoxy group for electrophilic substitution. Temporarily block reactive sites with silyl ether protecting groups. Manipulate kinetic vs. thermodynamic control by adjusting reaction temperature and using iridium catalysts for selective borylation at the 5-fluoro position .

Notes

- Contradictions : Spectral data discrepancies (e.g., NMR shifts) may arise from solvent polarity or dynamic effects. Always cross-validate with multiple techniques .

- Advanced Synthesis : AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) can propose novel routes but require experimental validation for halogenated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.